molecular formula C22H21N3O3 B8117909 (S)-N-(2-(2-Aminoacetamido)-3-phenylpropanoyl)-2-naphthamide

(S)-N-(2-(2-Aminoacetamido)-3-phenylpropanoyl)-2-naphthamide

Cat. No.: B8117909
M. Wt: 375.4 g/mol
InChI Key: WWOWWMVKAITWSR-IBGZPJMESA-N
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Description

(S)-N-(2-(2-Aminoacetamido)-3-phenylpropanoyl)-2-naphthamide is a complex organic compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthamide core linked to a phenylpropanoyl group, which is further connected to an aminoacetamido moiety. Its intricate structure allows for diverse chemical reactivity and biological interactions, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

The synthesis of (S)-N-(2-(2-Aminoacetamido)-3-phenylpropanoyl)-2-naphthamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the phenylpropanoyl intermediate: This step involves the acylation of a phenylalanine derivative to introduce the phenylpropanoyl group.

    Coupling with naphthamide: The phenylpropanoyl intermediate is then coupled with a naphthamide derivative using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Introduction of the aminoacetamido group:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of automated peptide synthesizers and high-throughput purification techniques.

Chemical Reactions Analysis

(S)-N-(2-(2-Aminoacetamido)-3-phenylpropanoyl)-2-naphthamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aminoacetamido group, where nucleophiles such as halides or alkoxides replace the amine group.

    Hydrolysis: Acidic or basic hydrolysis can cleave the amide bonds, yielding the corresponding carboxylic acids and amines.

Common reagents and conditions for these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(S)-N-(2-(2-Aminoacetamido)-3-phenylpropanoyl)-2-naphthamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying peptide bond formation and cleavage.

    Biology: The compound’s ability to interact with biological macromolecules makes it useful in studying protein-ligand interactions and enzyme mechanisms.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-N-(2-(2-Aminoacetamido)-3-phenylpropanoyl)-2-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by forming stable complexes. This inhibition can occur through competitive, non-competitive, or allosteric mechanisms, depending on the enzyme and the binding site. Additionally, the compound may interact with cellular pathways, modulating signal transduction and gene expression.

Comparison with Similar Compounds

(S)-N-(2-(2-Aminoacetamido)-3-phenylpropanoyl)-2-naphthamide can be compared with other similar compounds, such as:

    Glycyl-L-valine: Another aminoacetamido derivative with different structural features and reactivity.

    Prezatide copper acetate: A tripeptide with distinct biological activities and applications.

    (S)-2-(2-Aminoacetamido)-3-methylbutanoic acid: A related compound with variations in the amino acid side chain.

The uniqueness of this compound lies in its specific structural arrangement, which imparts unique chemical reactivity and biological interactions not observed in these similar compounds.

Properties

IUPAC Name

N-[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c23-14-20(26)24-19(12-15-6-2-1-3-7-15)22(28)25-21(27)18-11-10-16-8-4-5-9-17(16)13-18/h1-11,13,19H,12,14,23H2,(H,24,26)(H,25,27,28)/t19-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOWWMVKAITWSR-IBGZPJMESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(=O)C2=CC3=CC=CC=C3C=C2)NC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NC(=O)C2=CC3=CC=CC=C3C=C2)NC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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